Cas no 773888-45-2 (Biotin alkyne)

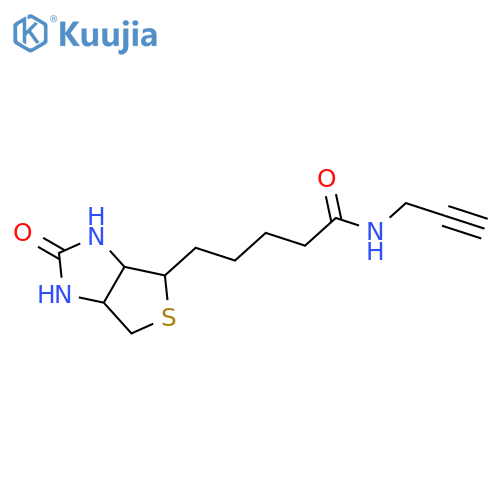

Biotin alkyne structure

商品名:Biotin alkyne

Biotin alkyne 化学的及び物理的性質

名前と識別子

-

- 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-2-propyn-1-yl-, (3aS,4S,6aR)-

- Biotin alkyne

- 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide

- 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-2-oxo-N-2-propynyl-, (3aS,4S,6aR)-

- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide

- DA-51131

- 773888-45-2

- AKOS026745669

- Biotin-Propargylamide

- F74333

- JJXUHRONZVELPY-NHCYSSNCSA-N

- BP-22576

- EX-A7847Y

- SCHEMBL14770853

- HY-138749

- BS-50291

- 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(prop-2-yn-1-yl)pentanamide

- MFCD28385487

- CS-0167789

- N-Propargylbiotinamide

-

- MDL: MFCD28385487

- インチ: InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1

- InChIKey: JJXUHRONZVELPY-NHCYSSNCSA-N

- ほほえんだ: O=C(NCC#C)CCCC[C@@H]1SC[C@]([C@]1([H])N2)([H])NC2=O

計算された属性

- せいみつぶんしりょう: 281.11979803g/mol

- どういたいしつりょう: 281.11979803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 95.5Ų

Biotin alkyne 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22576-10mg |

Biotin alkyne |

773888-45-2 | 96% | 10mg |

1211.0CNY | 2021-07-14 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-15-25mg |

Biotin alkyne |

773888-45-2 | 95.00% | 25mg |

¥1000.0 | 2021-09-26 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-15-100mg |

Biotin alkyne |

773888-45-2 | 95.00% | 100mg |

¥1600.0 | 2021-09-26 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBE-1-100mg |

Biotin alkyne |

773888-45-2 | 95.00% | 100mg |

¥1600.0 | 2021-09-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937204-1g |

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide |

773888-45-2 | 95% | 1g |

¥1,027.80 | 2022-09-28 | |

| Ambeed | A797430-1g |

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide |

773888-45-2 | 95% | 1g |

$152.0 | 2025-02-24 | |

| TRC | B390385-2mg |

Biotin Alkyne |

773888-45-2 | 2mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1003698-1g |

5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide |

773888-45-2 | 95% | 1g |

$1000 | 2024-07-24 | |

| Ambeed | A797430-250mg |

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide |

773888-45-2 | 95% | 250mg |

$41.0 | 2025-02-24 | |

| Chemenu | CM295604-1g |

Biotin alkyne |

773888-45-2 | 95% | 1g |

$*** | 2023-05-29 |

Biotin alkyne 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

773888-45-2 (Biotin alkyne) 関連製品

- 111822-45-8(1H-Thieno[3,4-d]imidazole-4-pentanamide,N-(2-aminoethyl)hexahydro-2-oxo-, hydrochloride (1:1), (3aS,4S,6aR)-)

- 111790-37-5(Biotin-EDA)

- 65953-56-2(N-Biotinyl-1,6-hexanediaMine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:773888-45-2)Biotin alkyne

清らかである:99%

はかる:5g

価格 ($):478.0